molecular formula C19H14N4 B5883068 2-phenyl-N-pyridin-2-ylquinazolin-4-amine

2-phenyl-N-pyridin-2-ylquinazolin-4-amine

Cat. No.: B5883068
M. Wt: 298.3 g/mol
InChI Key: BOCJZDBQDRSFKE-UHFFFAOYSA-N
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Description

2-phenyl-N-pyridin-2-ylquinazolin-4-amine is a chemical compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, in particular, has shown promise in various scientific research fields due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-N-pyridin-2-ylquinazolin-4-amine typically involves the reaction of anthranilic acid with an appropriate amine under specific conditions. One common method involves the nucleophilic substitution reaction of a quinazoline derivative with a pyridine derivative. The reaction is usually carried out in the presence of a base such as sodium carbonate or potassium carbonate and a suitable solvent like dimethylformamide or dimethyl sulfoxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-phenyl-N-pyridin-2-ylquinazolin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Mechanism of Action

The mechanism of action of 2-phenyl-N-pyridin-2-ylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it has been shown to inhibit the activity of certain kinases, which are enzymes involved in cell signaling pathways. By inhibiting these kinases, the compound can modulate various cellular processes, including cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-N-pyridin-2-ylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with specific molecular targets and its versatility in undergoing various chemical reactions make it a valuable compound in scientific research .

Properties

IUPAC Name

2-phenyl-N-pyridin-2-ylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N4/c1-2-8-14(9-3-1)18-21-16-11-5-4-10-15(16)19(23-18)22-17-12-6-7-13-20-17/h1-13H,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOCJZDBQDRSFKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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